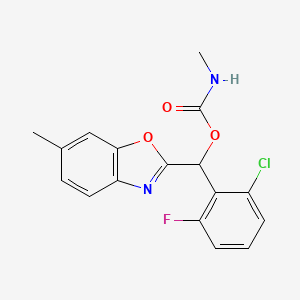
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, a benzoxazole, and halogenated phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as 6-methylbenzoic acid, under acidic conditions.
Halogenation: The phenyl ring is halogenated using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Carbamate Formation: The final step involves the reaction of the halogenated benzoxazole derivative with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the carbamate group is particularly interesting as it is a common feature in many drugs, suggesting potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The carbamate group could inhibit enzymes by forming a stable carbamoyl-enzyme complex, while the benzoxazole ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
((2-Chloro-6-fluorophenyl)-(1,3-benzoxazol-2-yl)methyl) N-methylcarbamate: Lacks the methyl group on the benzoxazole ring.
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) carbamate: Lacks the N-methyl group.
Uniqueness
The presence of both the chloro and fluoro substituents on the phenyl ring, combined with the methyl group on the benzoxazole ring and the N-methylcarbamate group, makes ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
104030-00-4 |
|---|---|
Molecular Formula |
C17H14ClFN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[(2-chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-9-6-7-12-13(8-9)23-16(21-12)15(24-17(22)20-2)14-10(18)4-3-5-11(14)19/h3-8,15H,1-2H3,(H,20,22) |
InChI Key |
VEEJQEFVBLHBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C3=C(C=CC=C3Cl)F)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
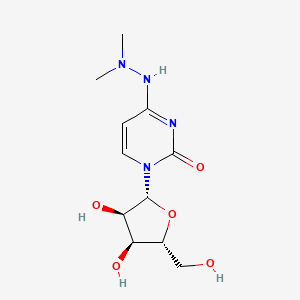
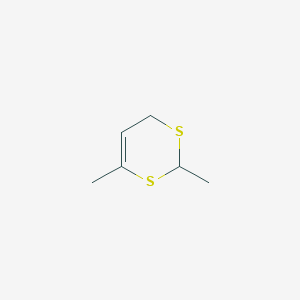
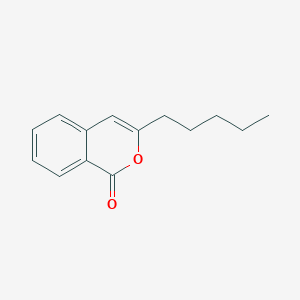


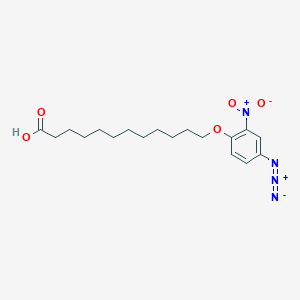
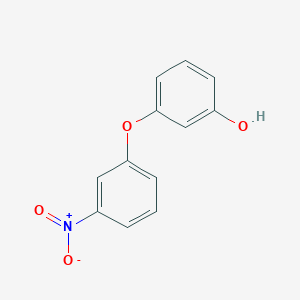
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
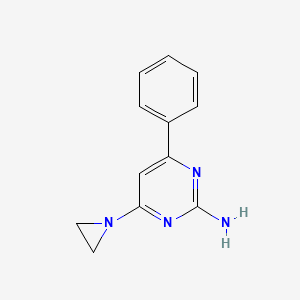
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
